sodium;2-(4-hydroxyphenyl)-2-oxoacetate
Description
Sodium 2-(4-hydroxyphenyl)-2-oxoacetate is an α-keto acid sodium salt characterized by a 4-hydroxyphenyl group attached to a 2-oxoacetate backbone. This compound is structurally related to esters and amides of 2-aryl-2-oxoacetates, which are frequently explored in medicinal chemistry and natural product synthesis. The sodium salt form enhances water solubility compared to its ester counterparts, making it advantageous for pharmaceutical formulations .
Properties
IUPAC Name |
sodium;2-(4-hydroxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,9H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZKOKCUGWOJMH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-(4-hydroxyphenyl)-2-oxoacetate involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Generally, the preparation involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The methods used in industrial production are often optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: sodium;2-(4-hydroxyphenyl)-2-oxoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
sodium;2-(4-hydroxyphenyl)-2-oxoacetate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Industrial applications include its use in manufacturing processes and product development.
Mechanism of Action
The mechanism of action of sodium;2-(4-hydroxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are often studied using advanced techniques such as molecular modeling and biochemical assays.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to analogs with variations in (i) the aromatic substituent (e.g., methoxy, chloro, amino) and (ii) the ester/amide group (e.g., methyl, ethyl, butyl). Key examples include:
Physicochemical Properties
- Solubility : Sodium salts (e.g., sodium 2-(4-hydroxyphenyl)-2-oxoacetate) exhibit higher aqueous solubility than esters (e.g., methyl or ethyl derivatives) due to ionic character .
- Stability : Sodium salts require storage under inert gas (N₂/Ar) to prevent degradation, whereas esters like methyl 2-(4-methoxyphenyl)-2-oxoacetate are more stable under ambient conditions .
Functional Group Impact on Reactivity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for sodium 2-(4-hydroxyphenyl)-2-oxoacetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves oxidation or substitution reactions. For example, potassium permanganate (KMnO₄) under acidic conditions can oxidize phenolic precursors to yield oxoacetate derivatives. Reaction pH and temperature must be tightly controlled to avoid over-oxidation. Substitution reactions may use sodium hydroxide (NaOH) to introduce nucleophiles . Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents.
Q. How can researchers characterize sodium 2-(4-hydroxyphenyl)-2-oxoacetate using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with the aromatic protons of the 4-hydroxyphenyl group appearing as distinct doublets. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches near 1700 cm⁻¹. Mass spectrometry (MS) validates molecular weight via parent ion peaks (e.g., [M+Na]⁺). Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection .
Advanced Research Questions
Q. What role does sodium 2-(4-hydroxyphenyl)-2-oxoacetate play in the biosynthesis of glycopeptide antibiotics like vancomycin?
- Methodological Answer : The compound is a key intermediate in the enzymatic pathway catalyzed by 4-hydroxymandelate oxidase (EC 1.1.3.46), which converts (S)-4-hydroxymandelate to 2-(4-hydroxyphenyl)-2-oxoacetate and H₂O₂. This step is critical for synthesizing non-proteinogenic amino acids in vancomycin. Researchers can track this pathway using isotopic labeling (e.g., ¹³C-glucose) and monitor intermediates via LC-MS .
Q. How do electronic effects of substituents on the phenyl ring affect the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Fluorine or chlorine substituents (para position) enhance electrophilicity of the oxoacetate moiety via electron-withdrawing effects, increasing reactivity with nucleophiles like amines. Comparative studies using methyl 2-(4-fluorophenyl)-2-oxoacetate vs. methyl 2-(4-methylphenyl)-2-oxoacetate show faster substitution kinetics in halogenated derivatives. Density functional theory (DFT) calculations can model charge distribution to predict reactivity .
Q. What strategies resolve discrepancies in reported biological activities of sodium 2-(4-hydroxyphenyl)-2-oxoacetate derivatives?
- Methodological Answer : Contradictions in antimicrobial or enzyme inhibition data may arise from differences in assay conditions (e.g., pH, bacterial strain variability). Standardized protocols, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC testing, should be adopted. Meta-analyses of structure-activity relationships (SAR) can identify substituents (e.g., methoxy vs. nitro groups) that modulate bioactivity. Cross-validation using orthogonal assays (e.g., fluorescence-based enzyme inhibition) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
